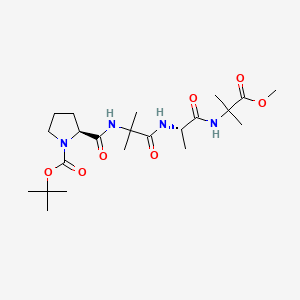
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester is a complex organic compound used primarily in peptide synthesis. It is characterized by the presence of tert-butyloxycarbonyl (BOC) protecting groups, which are commonly used to protect amine functionalities during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester involves multiple steps. The process typically begins with the protection of amine groups using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This is followed by coupling reactions to form peptide bonds between the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. Reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation. Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include deprotected amines, reduced peptides, and oxidized derivatives. These products are often intermediates in further synthetic processes .
Wissenschaftliche Forschungsanwendungen
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester involves the protection and deprotection of amine groups. The tert-butyloxycarbonyl group is added to amines to prevent unwanted reactions during synthesis. This group can be selectively removed under acidic conditions, allowing for the controlled formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyloxycarbonyl-prolyl-alanyl-2-aminoisobutyrate methyl ester
- tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-methyl ester
Uniqueness
tert-Butyloxycarbonyl-prolyl-2-aminoisobutyryl-alanyl-2-aminoisobutyrate methyl ester is unique due to its specific sequence of amino acids and the presence of multiple tert-butyloxycarbonyl groups. This makes it particularly useful in the synthesis of complex peptides and proteins, offering greater control over the reaction conditions and final product .
Eigenschaften
CAS-Nummer |
64295-19-8 |
|---|---|
Molekularformel |
C22H38N4O7 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[1-[[(2S)-1-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H38N4O7/c1-13(15(27)24-22(7,8)18(30)32-9)23-17(29)21(5,6)25-16(28)14-11-10-12-26(14)19(31)33-20(2,3)4/h13-14H,10-12H2,1-9H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14-/m0/s1 |
InChI-Schlüssel |
XABLVIHSPGETMI-KBPBESRZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
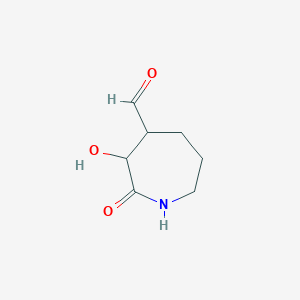

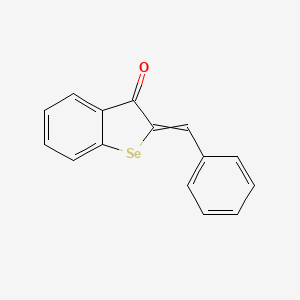
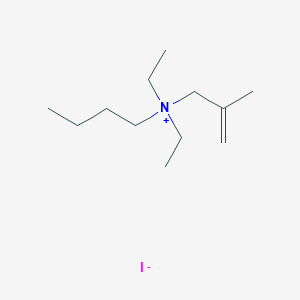

![2-[(3-chloro-4-methoxyphenyl)methoxy]guanidine;sulfuric acid](/img/structure/B14510556.png)

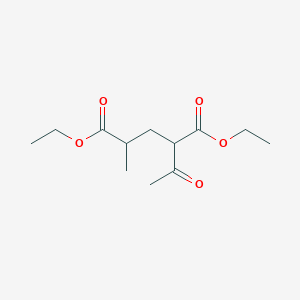
![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
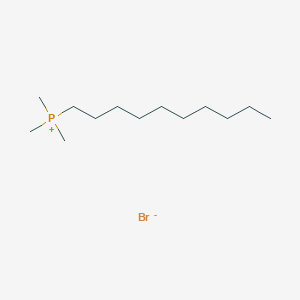
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)
